![molecular formula C12H8IN3 B2402452 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 1426142-89-3](/img/structure/B2402452.png)

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

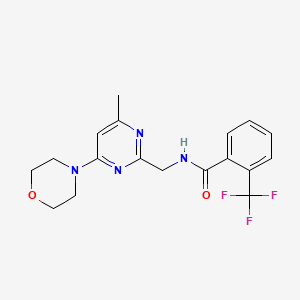

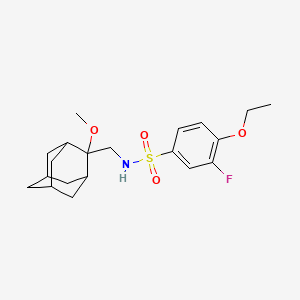

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4IN3 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved under solvent-free reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to undergo a range of chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

- Application : 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as blue-emitting materials for OLEDs. Their optical and electrochemical properties depend on the nature of chromophore loading and their linkage to the core unit. These materials contribute to achieving efficient blue emission in displays .

- Application : Novel iridium complexes containing 2-phenylimidazo[1,2-a]pyridine ligands have been prepared. These complexes exhibit unique emission properties, making them promising candidates for phosphorescent emitters .

- Application : Researchers have developed a convenient one-pot procedure for synthesizing imidazo[1,2-a]pyridines using catalytic amounts of [BMIM]PF6 assisted by sonication. This method provides access to various imidazo[1,2-a]pyridine derivatives .

- Application : The structural features of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine make it useful in medicinal chemistry. Researchers explore its potential as a scaffold for developing new drugs .

- Application : The unique structural features of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine make it valuable in material science. Researchers investigate its use in various materials and devices .

- Application : Researchers have synthesized monastrol using Lewis acid promoters, including imidazo[1,2-a]pyridine derivatives. These compounds contribute to the study of mitotic kinesin inhibition .

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Iridium Complexes for Phosphorescent Emitters

Synthesis of Imidazo[1,2-a]pyridines

Medicinal Chemistry and Drug Design

Material Science and Structural Character

Mitotic Kinesin Inhibitors

properties

IUPAC Name |

3-iodo-2-phenylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUADKKEDIHZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)

![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402387.png)